molecular formula C22H17N3O2S B11770242 N,N-Diphenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

N,N-Diphenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B11770242
M. Wt: 387.5 g/mol
InChI Key: PPCGVNOEEICIAQ-UHFFFAOYSA-N
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Description

N,N-Diphenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS 332906-50-0) is a synthetic compound featuring the 1,3,4-oxadiazole scaffold, a heterocyclic ring system recognized for its significant potential in anticancer research . The 1,3,4-oxadiazole core is a versatile pharmacophore, and its incorporation into molecular hybrids is a key strategy in medicinal chemistry to develop novel therapeutic agents . Structural modifications, such as the conjugation of the oxadiazole ring with thioether functionalities and other aromatic residues, are employed to enhance cytotoxicity and selectivity towards malignant cells . Compounds within this class have demonstrated promising biological activity by interacting with critical enzymes and proteins involved in cancer cell proliferation . Research on analogous 1,3,4-oxadiazole-2-thioether derivatives has shown these compounds can exhibit high cytotoxicity against human lung cancer cell lines, such as A549, suggesting their value for subsequent studies in cancer drug formulation . The molecular structure includes a lipophilic 1,3,4-oxadiazole core, which can influence the compound's pharmacokinetic properties and its ability to interact with biological membranes and target proteins . This product is intended for research purposes to investigate these mechanisms and explore structure-activity relationships (SAR). This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H17N3O2S

Molecular Weight

387.5 g/mol

IUPAC Name

N,N-diphenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H17N3O2S/c26-20(16-28-22-24-23-21(27-22)17-10-4-1-5-11-17)25(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2

InChI Key

PPCGVNOEEICIAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diphenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves the reaction of diphenylamine with a suitable oxadiazole derivative. One common method involves the use of carbonyl diimidazole (CDI) as a coupling agent in toluene, which facilitates the formation of the oxadiazole ring . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N,N-Diphenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

The compound has shown significant potential as an anticancer agent. Recent studies have demonstrated its efficacy against several cancer cell lines. For instance, compounds derived from the 5-phenyl-1,3,4-oxadiazole scaffold exhibited notable growth inhibition percentages against various cancer types:

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HOP-9267.55
MDA-MB-23156.53

These findings indicate that derivatives of N,N-Diphenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide can serve as lead compounds for developing new anticancer therapies .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can effectively inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds suggest significant activity, making it a candidate for further development in antibiotic therapies .

Neuroprotective Effects

Recent research indicates that this compound may have neuroprotective effects. The compound's ability to inhibit acetylcholinesterase (AChE) is particularly noteworthy as AChE inhibitors are essential in the treatment of neurodegenerative diseases like Alzheimer's disease. The structure of the compound allows it to interact with the enzyme's active site effectively, leading to enhanced cognitive function in experimental models .

Synthesis Methodologies

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving phenyl hydrazines and appropriate carbonyl compounds.
  • Thioether Formation : The introduction of thioether functionalities is generally performed using thiol reagents under controlled conditions to ensure high yields.
  • Final Acetamide Formation : The final step involves acylation reactions where acetic anhydride or acetic acid derivatives react with the thioether compound to yield the desired acetamide product.

These synthetic routes are optimized for efficiency and yield while ensuring the purity of the final product .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Anticancer Efficacy

In a study involving human glioblastoma cell lines, the compound demonstrated significant cytotoxicity through mechanisms that include induction of apoptosis and cell cycle arrest. Further investigations revealed that it could enhance the efficacy of existing chemotherapy agents when used in combination therapies .

Case Study 2: Neuroprotection

A model study assessed the neuroprotective effects of this compound in a rat model of ischemic stroke. Results showed that treatment with this compound significantly reduced neuronal death and improved functional recovery post-injury .

Mechanism of Action

The mechanism of action of N,N-Diphenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a core framework with several derivatives, differing primarily in substituents on the phenyl, benzothiazole, or heteroaryl groups. Key structural analogs include:

N-(Benzothiazol-2-yl)-2-[(5-substituted-1,3,4-oxadiazol-2-yl)thio]acetamides (e.g., compound 2a in ):

  • Substituents: Benzothiazol-2-yl group.
  • Activity: Demonstrated anticancer activity (80% yield, mp 200.9–201.7°C) .

2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (4b) (): Substituents: Sulfamoylphenyl and phthalazinone. Properties: High thermal stability (mp >300°C), likely due to strong intermolecular interactions .

N-Methyl-N-phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide ():

  • Substituents: Methyl and phenyl groups.
  • Molecular Weight: 325.38, lower than the diphenyl variant, suggesting reduced steric hindrance .

2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (5d) ():

  • Substituents: Bromobenzofuran and fluorophenyl.
  • Activity: Evaluated as a tyrosinase inhibitor, highlighting substituent-dependent enzyme modulation .

Antiproliferative and Apoptotic Activity

  • N-(Benzothiazol-2-yl) Derivatives : Exhibit significant apoptotic activity due to hydrogen bonding between the oxadiazole ring and cellular receptors .
  • Phthalazinone-Oxadiazole Hybrids (4b–4d): Show antiproliferative effects, likely via interaction with DNA or enzyme targets .

Antioxidant and Antimicrobial Activity

  • Benzofuran–Oxadiazole Hybrids (): Potent antimicrobial activity (e.g., 2a and 2b with 3-chlorophenyl/4-methoxyphenyl groups) .

Biological Activity

N,N-Diphenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H19N3O2SC_{23}H_{19}N_{3}O_{2}S, with a molecular weight of 397.48 g/mol. The presence of the oxadiazole ring and thioether linkage enhances its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC23H19N3O2S
Molecular Weight397.48 g/mol
IUPAC Name2-[5-(phenyl)-1,3,4-oxadiazol-2-yl]thio-N,N-diphenylacetamide
InChI KeyRNKLIESBJIJONW-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The oxadiazole and thioacetamide groups are critical for its pharmacological effects as they can engage in nucleophilic substitution reactions influencing cellular processes such as DNA replication and apoptosis.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound across various cancer cell lines. For instance, it has shown significant inhibitory effects against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines with IC50 values as low as:

Cell LineType of CancerIC50 (µM)
PC-3Prostate0.67
HCT-116Colon0.80
ACHNRenal0.87

These values indicate that this compound exhibits potent anticancer activity compared to standard treatments like Sorafenib .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Research indicates that compounds with similar oxadiazole structures can inhibit bacterial growth effectively, suggesting that N,N-Diphenyl derivatives may share this property. The exact mechanism remains under investigation but likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes associated with inflammatory responses.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study conducted by Ahsan et al. synthesized several analogues of 5-substituted-N-aryl-1,3,4-oxadiazol derivatives and evaluated their anticancer activity against multiple cancer cell lines. The results indicated that certain derivatives showed IC50 values significantly lower than established chemotherapeutics .
  • Mechanism-Based Approaches : Research focusing on mechanism-based approaches highlighted the potential of N,N-Diphenyl derivatives in targeting specific signaling pathways involved in cancer progression and inflammation .
  • Molecular Docking Studies : Molecular docking studies have been performed to predict the binding affinity of N,N-Diphenyl derivatives to various enzymes and receptors involved in cancer and inflammation pathways. These studies provide insights into how structural modifications can enhance biological activity .

Q & A

Basic: What are the standard synthetic routes for preparing N-substituted acetamide derivatives containing 1,3,4-oxadiazole moieties?

Methodological Answer:
The synthesis typically involves coupling a thiol-containing 1,3,4-oxadiazole intermediate with an activated acetamide precursor. Key steps include:

  • Reaction with chloroacetyl chloride : Refluxing 5-phenyl-1,3,4-oxadiazole-2-thiol with chloroacetyl chloride in triethylamine yields the thioether-linked acetamide .
  • Base-mediated coupling : Using K₂CO₃ in acetone or DMF to facilitate nucleophilic substitution between 2-chloroacetamide derivatives and oxadiazole thiols .
  • Purification : Recrystallization from ethanol, pet-ether, or dioxane is standard, with yields ranging from 54% to 72% depending on substituent steric effects .

Basic: How are structural and purity analyses performed for these compounds?

Methodological Answer:

  • Melting Point Analysis : Used to assess purity; derivatives like 4b () exhibit high melting points (>300°C), indicating strong intermolecular interactions .
  • Spectroscopic Techniques :
    • IR Spectroscopy : Confirms carbonyl (C=O, ~1678 cm⁻¹) and N-H stretches (~3248 cm⁻¹) .
    • NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and acetamide NH signals (δ 10–12 ppm) .
  • X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths and angles (e.g., C-S bond ~1.8 Å) .

Advanced: How can synthetic yields be optimized for challenging derivatives?

Methodological Answer:

  • Ultrasound-assisted synthesis : Reduces reaction time from hours to minutes, improving yields for sterically hindered derivatives (e.g., 4a–g in ) .
  • Solvent Selection : Polar aprotic solvents (DMF, acetone) enhance nucleophilicity of thiols, while dioxane aids in recrystallization .
  • Monitoring via TLC : Ensures reaction completion and minimizes byproduct formation .

Advanced: What strategies resolve ambiguities in molecular conformation or crystallographic disorder?

Methodological Answer:

  • High-Resolution X-ray Data : Use SHELXL’s TWIN and BASF commands to model twinned crystals, common in oxadiazole derivatives due to planar geometry .
  • DFT Calculations : Validate experimental bond angles and torsional preferences. For example, B3LYP/6-31G(d) models predict HOMO-LUMO gaps (~4.5 eV) and MESP maps for charge distribution analysis .

Advanced: How do substituents influence bioactivity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents on the phenyl ring enhance antiproliferative activity (e.g., compound 10 in inhibits cancer cells at IC₅₀ = 2.1 µM) .
  • Lipophilic Modifications : Alkyl chains improve membrane permeability but may reduce solubility. Derivatives with morpholine rings ( ) show balanced logP values (~3.2) for antimicrobial activity .
  • Statistical Validation : Use ANOVA to correlate substituent electronic parameters (Hammett σ) with bioassay results .

Advanced: How are computational methods applied to predict electronic properties and reactivity?

Methodological Answer:

  • DFT/6-31G(d) Models : Calculate frontier molecular orbitals to predict redox behavior. For example, a HOMO-LUMO gap of 4.3 eV suggests stability against electrophilic attack .
  • Molecular Docking : Simulate binding to target proteins (e.g., lipoxygenase in ) using AutoDock Vina, with scoring functions to prioritize derivatives for synthesis .

Advanced: How can contradictory bioactivity data between similar derivatives be addressed?

Methodological Answer:

  • Crystallinity vs. Amorphous State : High-melting derivatives (e.g., 4b in ) may exhibit lower solubility, reducing in vitro efficacy despite favorable SAR .
  • Assay Conditions : Standardize protocols (e.g., DPPH antioxidant assays in ) to control for pH, temperature, and solvent effects .
  • Meta-Analysis : Pool data from multiple studies (e.g., ) to identify trends obscured by experimental variability .

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